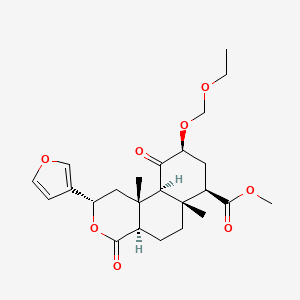
salvinorin B ethoxymethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvinorin B ethoxymethyl ether is a semi-synthetic derivative of salvinorin A, a naturally occurring compound found in the plant Salvia divinorum. This compound has garnered interest due to its potential therapeutic applications, particularly in the field of neuropharmacology .
Preparation Methods
Salvinorin B ethoxymethyl ether is synthesized from salvinorin B, which is itself derived from salvinorin A through deacetylation. The synthesis involves the modification of the functional group at the carbon-2 position, leading to increased binding affinity, potency, and metabolic stability . The reaction conditions typically involve the use of ethoxymethyl chloride in the presence of a base such as potassium carbonate .
Chemical Reactions Analysis
Salvinorin B ethoxymethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Salvinorin B ethoxymethyl ether has been extensively studied for its potential therapeutic applications. Some of its notable uses include:
Mechanism of Action
Salvinorin B ethoxymethyl ether exerts its effects primarily through the kappa-opioid receptor. It is a G-protein biased agonist, which means it preferentially activates G-protein signaling pathways over beta-arrestin pathways. This bias is often associated with fewer side effects compared to traditional kappa-opioid receptor agonists . The compound’s unique structure allows it to modulate dopamine release and reuptake, contributing to its therapeutic effects .
Comparison with Similar Compounds
Salvinorin B ethoxymethyl ether is compared with other derivatives of salvinorin A, such as:
Salvinorin B methoxymethyl ether: This compound has a longer duration of action and increased affinity for the kappa-opioid receptor.
Beta-tetrahydropyran Salvinorin B: This derivative has been studied for its anti-cocaine properties with minimal side effects.
This compound stands out due to its potent therapeutic effects and reduced side effects, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C24H32O8 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1 |
InChI Key |
ICVTXAUKIHJDGV-WFOQEEKOSA-N |
Isomeric SMILES |
CCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES |
CCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Synonyms |
EOM-SB cpd salvinorin B ethoxymethyl ethe |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















